molecular formula C24H18N2O2 B12552643 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one CAS No. 147086-48-4

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one

Cat. No.: B12552643
CAS No.: 147086-48-4
M. Wt: 366.4 g/mol
InChI Key: KKBRKAIEZYKGAL-UHFFFAOYSA-N
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Description

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions . The intermediate benzoxazinones are then treated with ammonia to yield the desired quinazolinone derivatives .

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are employed to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone oxides, while reduction can produce quinazolinone alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of a quinazolinone core with a phenylacryloyl group enhances its potential as a multifunctional therapeutic agent .

Properties

CAS No.

147086-48-4

Molecular Formula

C24H18N2O2

Molecular Weight

366.4 g/mol

IUPAC Name

2-methyl-3-[4-(3-phenylprop-2-enoyl)phenyl]quinazolin-4-one

InChI

InChI=1S/C24H18N2O2/c1-17-25-22-10-6-5-9-21(22)24(28)26(17)20-14-12-19(13-15-20)23(27)16-11-18-7-3-2-4-8-18/h2-16H,1H3

InChI Key

KKBRKAIEZYKGAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)C=CC4=CC=CC=C4

Origin of Product

United States

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